molecular formula C18H20N2O B14181910 N~2~-(Diphenylmethylidene)isovalinamide CAS No. 922704-90-3

N~2~-(Diphenylmethylidene)isovalinamide

Cat. No.: B14181910
CAS No.: 922704-90-3
M. Wt: 280.4 g/mol
InChI Key: GEDAPEUHROBPML-UHFFFAOYSA-N
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Description

N~2~-(Diphenylmethylidene)isovalinamide is an organic compound with the molecular formula C18H20N2O It is known for its unique structure, which includes a diphenylmethylidene group attached to an isovalinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(Diphenylmethylidene)isovalinamide typically involves the condensation of diphenylmethanone (benzophenone) with isovalinamide. The reaction is carried out under anhydrous conditions to prevent hydrolysis and is often catalyzed by acidic or basic catalysts. Common solvents used in this reaction include toluene and methanol. The reaction mixture is heated to reflux, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of N2-(Diphenylmethylidene)isovalinamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then isolated through filtration, washing, and drying processes.

Chemical Reactions Analysis

Types of Reactions

N~2~-(Diphenylmethylidene)isovalinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The diphenylmethylidene group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diphenylmethanone derivatives, while reduction can produce diphenylmethanol derivatives.

Scientific Research Applications

N~2~-(Diphenylmethylidene)isovalinamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-(Diphenylmethylidene)isovalinamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(Diphenylmethylidene)glycine ethyl ester
  • N~2~-(Diphenylmethylidene)malonic acid derivatives

Uniqueness

N~2~-(Diphenylmethylidene)isovalinamide is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for various applications.

Properties

CAS No.

922704-90-3

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

2-(benzhydrylideneamino)-2-methylbutanamide

InChI

InChI=1S/C18H20N2O/c1-3-18(2,17(19)21)20-16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,3H2,1-2H3,(H2,19,21)

InChI Key

GEDAPEUHROBPML-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(=O)N)N=C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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